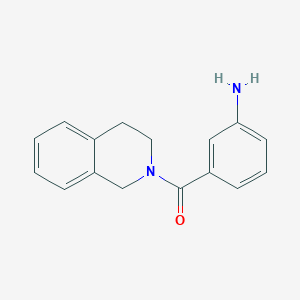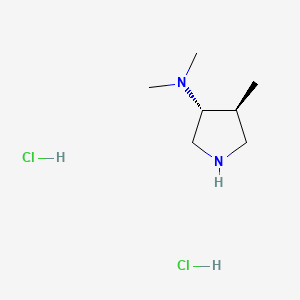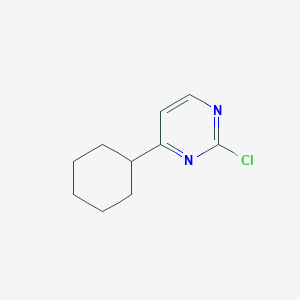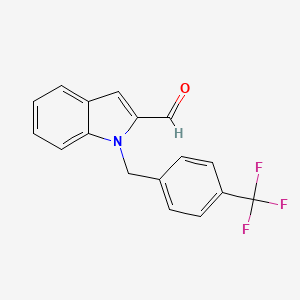
1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an indole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The indole ring can be synthesized separately and then coupled with the benzyl moiety using Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzylamine : Similar structure but with an amine group instead of an aldehyde.
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium : Contains a trifluoromethyl group but differs in the core structure.
- Fluorinated Imidazoles and Benzimidazoles : Share the trifluoromethyl group but have different heterocyclic cores.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzyl moiety, and indole ring with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H12F3NO |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-7-5-12(6-8-14)10-21-15(11-22)9-13-3-1-2-4-16(13)21/h1-9,11H,10H2 |
Clé InChI |
IZSOFKAVGWJLAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


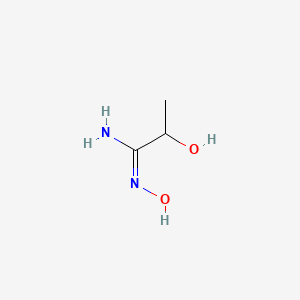
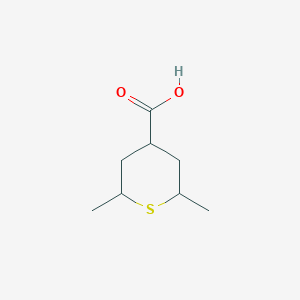
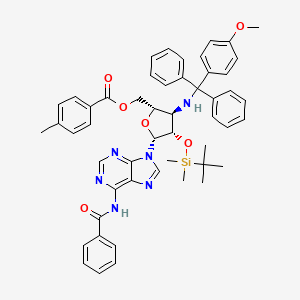
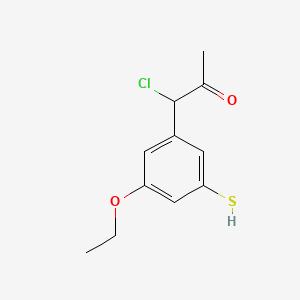
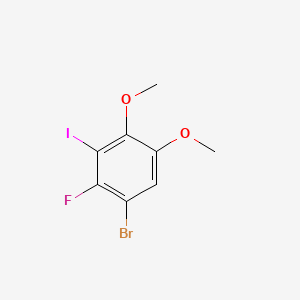
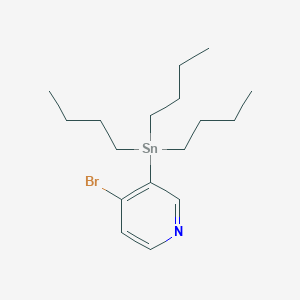
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)

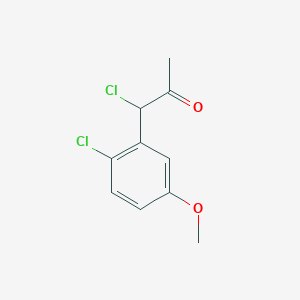

![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)
